molecular formula C9H14F3NO2 B1473478 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1375473-30-5

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B1473478
CAS RN: 1375473-30-5
M. Wt: 225.21 g/mol
InChI Key: TYRJYMGLJBGINF-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This spirocyclic compound belongs to the class of heterocyclic organic molecules and has a unique structure that makes it an attractive target for drug development.

Scientific Research Applications

Synthesis and Utility as an Intermediate

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine and its derivatives have been identified as critical intermediates in various synthetic pathways. The compound 1,4-Dioxaspiro[4.5]decan-8-one, closely related to the queried compound, has been used extensively in synthesizing organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides. This compound was synthesized with a high chromatographic yield, highlighting its efficiency and utility in chemical synthesis processes (Zhang Feng-bao, 2006).

Application in Spiroheterocyclic Compound Synthesis

The compound has also been a cornerstone in the synthesis of spiroheterocyclic compounds. A series of derivatives have been synthesized from reactions involving 1,4-dioxaspiro[4.5]decan-8-one under various conditions, yielding high-value compounds used in different scientific applications, showcasing the compound's versatility and its critical role in advanced organic synthesis (Qinghua Meng et al., 2017).

Removal of Carcinogenic Compounds

Interestingly, a derivative of 1,4-dioxa-8-azaspiro-[4.5]decan, closely related to the queried compound, was used in synthesizing a calix[4]arene-based polymer. This polymer demonstrated significant efficiency in removing carcinogenic azo dyes from solutions, indicating potential applications in environmental cleanup and pollution control (E. Akceylan et al., 2009).

Catalysis and Organic Transformations

Furthermore, 1,4-dioxaspiro[4.5]decan-8-one derivatives have been involved in catalysis and novel organic transformations. For instance, a study outlined the efficient synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides through palladium-catalyzed aminocarbonylation, demonstrating the compound's utility in creating complex molecular structures with potential pharmaceutical applications (R. Farkas et al., 2015).

properties

IUPAC Name

8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c10-9(11,12)7(13)1-3-8(4-2-7)14-5-6-15-8/h1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRJYMGLJBGINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C(F)(F)F)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Reactant of Route 2
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Reactant of Route 3
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Reactant of Route 4
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Reactant of Route 5
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Reactant of Route 6
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine

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